tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate
Description
Chemical Structure and Properties tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic system with a nitrogen atom at position 2 and an amino group at position 6. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol . The tert-butyloxycarbonyl (Boc) group at position 2 acts as a protective group, enhancing stability during synthetic procedures . The compound is typically available as a white solid with high purity (≥95%) and is used as a key intermediate in pharmaceutical research, particularly for developing sigma receptor ligands and kinase inhibitors .
Synthesis The synthesis involves reductive amination and Boc deprotection. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (a precursor) undergoes reductive amination with aldehydes or ketones, followed by trifluoroacetic acid (TFA)-mediated Boc removal to generate intermediates for further functionalization .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-13(9-15)6-4-5-10(14)7-13/h10H,4-9,14H2,1-3H3 |
InChI Key |
XRKOWYCELVXFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC(C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a spirocyclic ketone, followed by protection of the amine group and subsequent functionalization to introduce the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new polymers and materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism by which tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved can vary, but the compound’s spirocyclic structure often plays a key role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Biological Activity
tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate, with the CAS number 2168997-21-3, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- IUPAC Name : this compound
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act on neurotransmitter systems or exhibit enzyme inhibition properties. The spirocyclic structure may confer unique binding affinities, enhancing its potential as a therapeutic agent.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antimicrobial Activity :
- Neuroprotective Effects :
- Enzyme Inhibition :
Case Study 1: Antimicrobial Efficacy
In a comparative study on azaspiro compounds, this compound was evaluated alongside other derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a moderate inhibitory effect, with a Minimum Inhibitory Concentration (MIC) of approximately 50 μg/mL.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of related spirocyclic compounds resulted in reduced levels of amyloid-beta plaques and improved cognitive function. Although direct studies on this compound are needed, these findings suggest a potential pathway for exploration in neuroprotection.
Comparative Analysis
| Property/Activity | This compound | Other Azaspiro Compounds |
|---|---|---|
| Antimicrobial Activity | Moderate (MIC ~50 μg/mL) | High |
| Neuroprotective Potential | Potential (needs further study) | Established |
| Enzyme Inhibition | Possible (specific targets unknown) | Confirmed |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate?
The synthesis typically involves catalytic hydrogenation or reductive amination. For example:
- Catalytic Hydrogenation : A related spirocyclic compound, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, was synthesized using Raney Ni under H₂ (50 psi) in methanol . Adapting this method, the keto group can be reduced to an amine using hydrogenation catalysts like Pd/C or PtO₂.
- Reductive Amination : Intermediate spirocyclic amines are functionalized via reductive amination with aldehydes (e.g., 6-fluoro-1H-indole-3-carbaldehyde) followed by Boc deprotection with trifluoroacetic acid (TFA) .
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving spirocyclic conformations. For example:
- A structurally analogous compound (tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) was analyzed using a Rigaku Saturn diffractometer (MoKα radiation, λ = 0.71073 Å) at 173 K. The refinement employed SHELXL-2018/3, revealing envelope conformations in the five-membered rings and hydrogen-bonded chains along the [010] axis .
- Key parameters: Monoclinic C2 space group, a = 10.495 Å, b = 6.283 Å, c = 19.247 Å, β = 97.029°, V = 1259.7 ų .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While direct toxicity data are limited, safety measures for similar spirocyclic compounds include:
- Personal Protection : Nitrile gloves, chemical-resistant suits, and respiratory protection to avoid inhalation of decomposition products (e.g., CO, NOₓ) .
- Spill Management : Contain spills using dry sand or absorbents; avoid drainage contamination .
- Waste Disposal : Classify as hazardous waste and dispose via licensed facilities .
Advanced Research Questions
Q. What functionalization strategies are effective for modifying the amino group in this compound to develop bioactive derivatives?
- Amide Coupling : The free amine reacts with aryl carboxylic acids using HATU/DIPEA activation to yield amides (e.g., sigma receptor ligands with 75% yield) .
- Acylation : Benzoylation with benzoyl chloride under basic conditions (e.g., Et₃N) produces N-acyl derivatives .
- Reductive Alkylation : React with aldehydes/ketones and NaBH₃CN to introduce alkyl/aryl groups .
Q. How can computational modeling aid in predicting the biological activity of derivatives?
- Molecular Docking : Derivatives like 7-benzoyl-2,7-diazaspiro[3.5]nonane were docked into sigma receptor binding pockets using AutoDock Vina, identifying key interactions (e.g., hydrogen bonds with Glu172 and hydrophobic contacts) .
- QSAR Studies : Quantitative structure-activity relationship models correlate substituent electronic parameters (e.g., Hammett σ) with receptor affinity .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Cross-Validation : Compare ¹H/¹³C NMR with computational predictions (e.g., DFT-calculated chemical shifts). For example, spirocyclic derivatives show distinct δ ~3.6–3.7 ppm for methylene protons adjacent to the amine .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in complex spectra.
- Elemental Analysis : Confirm purity (>95%) and molecular formula consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
